N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl ring, and a pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Benzyloxy Group: The benzyloxy group is usually introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the pyridazinone ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or cyclopropyl groups. Reagents such as alkyl halides or nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and cyclopropyl groups can enhance binding affinity and specificity, while the pyridazinone core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives, such as:
Uniqueness
- The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- The combination of the benzyloxy group and the pyridazinone core may provide unique binding properties and reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(18-22-11-12-4-2-1-3-5-12)10-19-16(21)9-8-14(17-19)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPCZCFZNVECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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